

3,4-Dibromopyridine CAS number 13534-90-2

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Compound of Interest

Compound Name: 3,4-Dibromopyridine

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An In-Depth Technical Guide to **3,4-Dibromopyridine** (CAS: 13534-90-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromopyridine is a heterocyclic organic compound featuring a pyridine ring substituted with bromine atoms at the 3 and 4 positions.^[1] Identified by the CAS Number 13534-90-2, this compound serves as a critical building block and versatile intermediate in a multitude of advanced chemical syntheses.^[2] Its unique electronic and structural properties, conferred by the electronegative nitrogen atom and the two bromine substituents, make it a valuable reagent in the development of novel molecules.^{[1][3]}

Primarily, **3,4-Dibromopyridine** is recognized for its significant role as an intermediate in the pharmaceutical and agrochemical industries.^{[1][2]} In drug discovery, its reactivity is harnessed to synthesize complex, biologically active molecules, including potential anti-inflammatory, antimicrobial, and anti-cancer agents.^[2] In agriculture, it is a key component in the formulation of advanced herbicides and pesticides, contributing to improved crop protection and yields.^[2] Beyond these fields, its applications extend to material science for creating specialty polymers, organic electronics for developing semiconductors, and coordination chemistry as a precursor to specialized ligands.^[2]

Chemical and Physical Properties

The fundamental properties of **3,4-Dibromopyridine** are summarized below. The compound typically appears as a white to yellow or orange crystalline powder or solid.^{[1][4]} It exhibits

moderate solubility in organic solvents and has limited solubility in water.[1]

Property	Value	Reference
CAS Number	13534-90-2	[1][2][5]
Molecular Formula	C ₅ H ₃ Br ₂ N	[1][2][5]
Molecular Weight	236.89 g/mol	[2][5]
Exact Mass	236.86117 Da	[5]
Monoisotopic Mass	234.86322 Da	[5]
Appearance	White to Yellow to Orange powder to crystal	[1][4]
Melting Point	71-72 °C	[6]
Boiling Point	239.9 ± 20.0 °C (Predicted)	[6]
Density	2.059 ± 0.06 g/cm ³ (Predicted)	[6]
pKa	2.06 ± 0.10 (Predicted)	[6]
Purity	>95-97%	[4]
Storage Temperature	Room Temperature or 0-8°C; Keep in dark, sealed in dry conditions	[2][6]
IUPAC Name	3,4-dibromopyridine	[5]
InChI	InChI=1S/C5H3Br2N/c6-4-1-2-8-3-5(4)7/h1-3H	[1][5]
InChIKey	ZFZWZGANFCWADD-UHFFFAOYSA-N	[5]
SMILES	<chem>C1=CN=CC(=C1Br)Br</chem>	[1][5]
XLogP3-AA	2.2	[5]
Topological Polar Surface Area	12.9 Å ²	[5]
Complexity	76.8	[5]

Spectroscopic Data

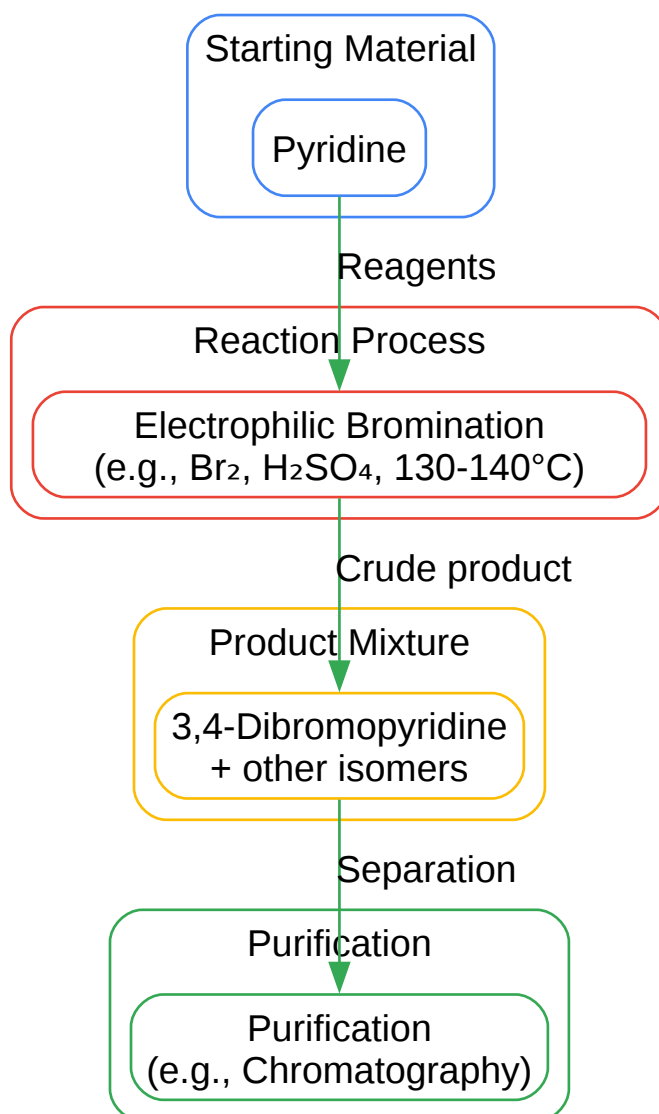
While comprehensive, experimentally verified spectra for **3,4-Dibromopyridine** are not widely published, the following tables outline the predicted spectroscopic characteristics based on its structure and data from analogous compounds.

Parameter	Predicted Value	Assignment
^1H NMR (in CDCl_3)	δ ~8.5-8.7 ppm (d) δ ~8.4-8.6 ppm (s) δ ~7.3-7.5 ppm (d)	H-2 H-6 H-5
^{13}C NMR (in CDCl_3)	δ ~152 ppm δ ~150 ppm δ ~130 ppm δ ~125 ppm δ ~120 ppm	C-2 C-6 C-5 C-3 C-4
Infrared (IR)	~3100 - 3000 cm^{-1} (Medium) ~1600 - 1550 cm^{-1} (Strong) ~1100 - 1000 cm^{-1} (Strong)	Aromatic C-H Stretch C=C and C=N Ring Vibrations C-Br Stretch
Mass Spectrometry (EI)	m/z ~235, 237, 239 (M^+ , $\text{M}^+ + 2$, $\text{M}^+ + 4$)	Molecular ion peak cluster showing the characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio).

Synthesis and Reactivity

Synthesis

The synthesis of dibromopyridines can be challenging due to the deactivation of the pyridine ring towards electrophilic substitution. Direct bromination of pyridine often requires harsh conditions and can lead to a mixture of isomers.^[7] A common strategy involves the bromination of a more activated precursor, such as an aminopyridine, followed by diazotization and removal of the amino group, or by using N-oxides.



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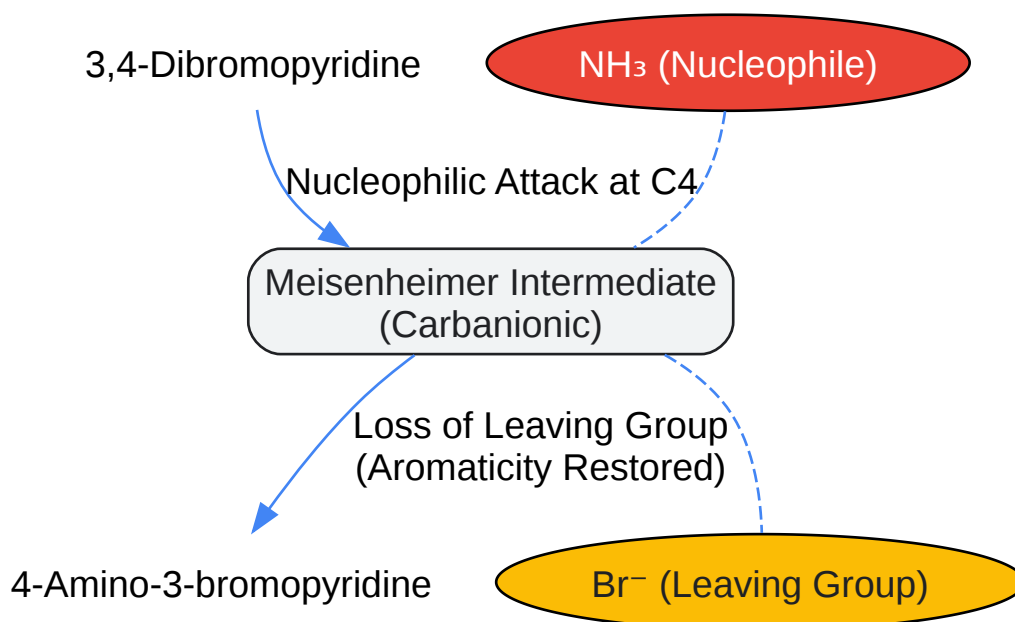
Caption: Plausible synthesis workflow for **3,4-Dibromopyridine**.

Reactivity and Key Reactions

The reactivity of **3,4-Dibromopyridine** is dominated by the two bromine atoms, which serve as versatile handles for forming new carbon-carbon and carbon-heteroatom bonds.

4.2.1 Nucleophilic Aromatic Substitution (S_NAr)

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (S_NAr). The nitrogen atom deactivates the ring, particularly at the 2, 4, and 6 positions.[3] Consequently, the bromine at the C4 position is more susceptible to nucleophilic attack than the bromine at C3. A classic example is the reaction with ammonia to form 4-amino-3-bromopyridine.[3]



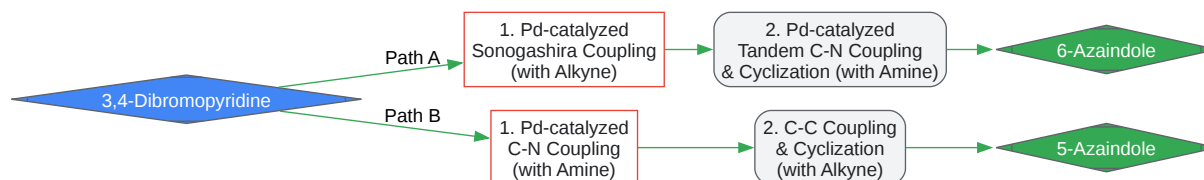
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Caption: Mechanism of Nucleophilic Aromatic Substitution (S_NAr).

4.2.2 Palladium-Catalyzed Cross-Coupling Reactions

3,4-Dibromopyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug development. The differential reactivity of the C3 and C4 positions can be exploited for site-selective, sequential reactions. This is powerfully demonstrated in the synthesis of 5-azaindoles and 6-azaindoles.[6]

- 6-Azaindoles are formed via a site-selective Sonogashira reaction with an alkyne at the C4 position, followed by a tandem C-N coupling and cyclization with an amine.[6]
- 5-Azaindoles are synthesized by first performing a site-selective C-N coupling with an amine at the C4 position, followed by a C-C coupling and cyclization with an alkyne.[6]



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Caption: Sequential cross-coupling pathways for azaindole synthesis.

Applications in Research and Drug Development

3,4-Dibromopyridine's utility stems from its role as a scaffold for constructing more complex molecular architectures.

- **Pharmaceutical Synthesis:** It is a key intermediate for pharmaceuticals, enabling the synthesis of diverse heterocyclic compounds.[2] Its use in creating substituted pyridines has been applied to develop novel analogues of Combretastatin-A4 as potential anticancer agents that target tubulin polymerization.[8] The synthesis of azaindoles, which are important pharmacophores, is a major application.[6]
- **Agrochemicals:** The compound is employed in the formulation of effective herbicides and fungicides, which are crucial for protecting crops and ensuring food security.[2]
- **Material Science and Organic Electronics:** In material science, it is used to produce specialty polymers with enhanced thermal stability and chemical resistance.[2] It also serves as a building block for organic semiconductors used in devices like OLEDs and solar cells.[2]

Experimental Protocols

The following are generalized protocols for key transformations involving dihalopyridines, adapted for **3,4-Dibromopyridine**. Researchers should optimize conditions for specific substrates.

Protocol 1: General Procedure for Site-Selective Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling of bromopyridines.^[9]

- **Reaction Setup:** To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **3,4-Dibromopyridine** (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).
- **Solvent and Reagents:** Add anhydrous solvent (e.g., DMF or THF) followed by a base, typically an amine like triethylamine (2.0 eq.).
- **Degassing:** Degas the mixture by bubbling with argon for 15-20 minutes.
- **Alkyne Addition:** Add the terminal alkyne (1.0-1.1 eq.) dropwise to the reaction mixture.
- **Reaction:** Heat the mixture to a temperature between 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- **Extraction:** Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to obtain the mono-alkynylated product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of bromopyridines.^[9]

- **Reaction Setup:** In an oven-dried sealed tube, add the 3-bromo-4-substituted-pyridine intermediate (1.0 eq.), sodium tert-butoxide (1.4 eq.), a palladium catalyst (e.g., Pd₂(dba)₃,

0.02 eq.), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.).

- Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
- Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene or dioxane) and the desired amine (1.2 eq.) via syringe.
- Reaction: Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.
- Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel.

Safety Information

3,4-Dibromopyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.^[1]

Hazard Class	Details	Reference
Pictograms	GHS07 (Exclamation mark)	[5]
Signal Word	Warning	
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H302: Harmful if swallowed.	[5]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

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